molecular formula C11H23N3 B1363479 1-(3-Pyrrolidinopropyl)Piperazine CAS No. 224309-80-2

1-(3-Pyrrolidinopropyl)Piperazine

Cat. No. B1363479
CAS RN: 224309-80-2
M. Wt: 197.32 g/mol
InChI Key: JAXVYOQQRAMPQD-UHFFFAOYSA-N
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Description

“1-(3-Pyrrolidinopropyl)Piperazine” is an organic compound with the empirical formula C11H23N3 and a molecular weight of 197.32 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CCN(C1)CCCN2CCNCC2 .

Scientific Research Applications

Enhancing Peptide Analysis

Piperazine-based derivatives, including 1-(2-pyridyl)piperazine and others, have been utilized for derivatizing carboxyl groups on peptides. This improves ionization efficiency in mass spectrometry, aiding in more sensitive peptide detection and proteome analysis, as demonstrated with peptides such as RI-7 and AF-11 (Qiao et al., 2011).

Anticonvulsant Agent Development

A study on 1,3-substituted pyrrolidine-2,5-dione derivatives, which include compounds with a piperazine moiety, revealed potent anticonvulsant activities. These compounds showed a promising protective index, suggesting their potential in developing new antiepileptic drugs (Rybka et al., 2017).

Synthesis and Docking Studies

In medicinal chemistry, piperazine-1-yl-1H-indazole derivatives play a crucial role. The synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole and their docking studies are important for drug development (Balaraju et al., 2019).

Antiarrhythmic and Antihypertensive Effects

Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which include 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated strong antiarrhythmic and antihypertensive activities. These effects were attributed to their alpha-adrenolytic properties, showing the therapeutic potential of such compounds (Malawska et al., 2002).

Preparation of Nanoparticles

A study introduced a binuclear cerium(III) complex involving piperazine for the preparation of CeO2 nanoparticles. These nanoparticles were characterized and evaluated for their properties, indicating the application of piperazine derivatives in materials science (Derakhshandeh et al., 2017).

Safety and Hazards

“1-(3-Pyrrolidinopropyl)Piperazine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3. It has the signal word “Danger”. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(3-pyrrolidin-1-ylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXVYOQQRAMPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371946
Record name 1-(3-Pyrrolidinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224309-80-2
Record name 1-(3-Pyrrolidinopropyl)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 224309-80-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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